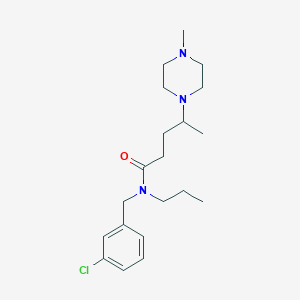![molecular formula C22H31N5O2 B3922809 ethyl 4-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B3922809.png)
ethyl 4-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate
Vue d'ensemble
Description
Ethyl 4-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of ethyl 4-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the regulation of inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. In one study, this compound was found to reduce the levels of inflammatory mediators in the blood of rats with induced inflammation. In another study, this compound was found to inhibit the growth of tumor cells in vitro and in vivo. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and antitumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity in animal studies, making it a safe candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of ethyl 4-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate. One direction is to further explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Another direction is to investigate the mechanisms underlying its biochemical and physiological effects, which may provide insights into its therapeutic potential. Additionally, future research may focus on developing more efficient synthesis methods for this compound and improving its solubility in aqueous solutions.
In conclusion, this compound is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yield, and it has been evaluated for its anti-inflammatory and antitumor properties. While its exact mechanism of action is not fully understood, it is believed to work by inhibiting the activity of certain enzymes and proteins. This compound has several advantages for lab experiments, including its high purity and low toxicity, but its limited solubility in aqueous solutions may affect its bioavailability and efficacy. Future research may focus on exploring its potential therapeutic applications, investigating its mechanisms of action, and improving its synthesis and solubility.
Applications De Recherche Scientifique
Ethyl 4-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate has been evaluated for its potential therapeutic applications in various scientific research studies. One study has suggested that this compound may have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another study has shown that this compound may have antitumor activity, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
ethyl 4-[1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-2-29-22(28)26-15-13-25(14-16-26)21-5-3-11-24(18-21)17-19-6-8-20(9-7-19)27-12-4-10-23-27/h4,6-10,12,21H,2-3,5,11,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUVTGXKMYNOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCCN(C2)CC3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



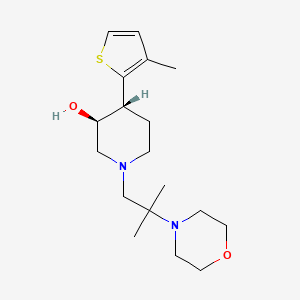
![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B3922733.png)
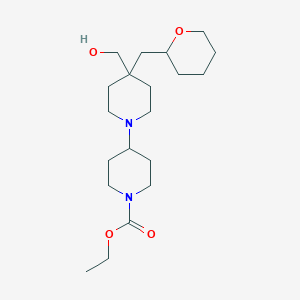
![2-methyl-8-[(2-methyl-1H-indol-3-yl)acetyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3922745.png)

![10-{[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B3922784.png)
![N-[1-(4-chlorobenzyl)-4-methyl-1H-pyrazol-5-yl]-3-methyl-2-furamide](/img/structure/B3922794.png)
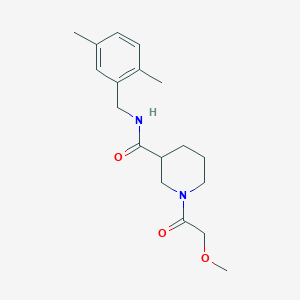
![1-(2-ethylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3922803.png)
![(1H-imidazol-2-ylmethyl)[(4-isopropyl-1,3-thiazol-2-yl)methyl]methylamine](/img/structure/B3922812.png)
![2-[tert-butyl(methyl)amino]ethyl 4-fluorobenzoate hydrochloride](/img/structure/B3922819.png)
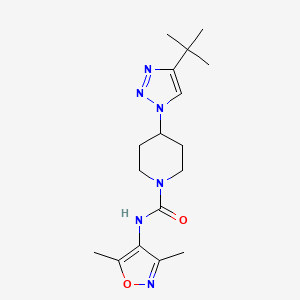
![ethyl 2-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3922829.png)
